![molecular formula C16H12O5 B14394606 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid CAS No. 89527-35-5](/img/structure/B14394606.png)
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of biological molecules. The benzoyl and propenoic acid moieties can interact with cellular pathways, modulating processes like inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dihydroxybenzoyl)benzoic acid
- 2-Propenoic acid, 3-[4-(2,4-dihydroxybenzoyl)phenyl]
Uniqueness
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzoyl groups in conjunction with the propenoic acid moiety allows for a wide range of chemical modifications and applications .
Propriétés
Numéro CAS |
89527-35-5 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
3-[2-(2,4-dihydroxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12O5/c17-11-6-7-13(14(18)9-11)16(21)12-4-2-1-3-10(12)5-8-15(19)20/h1-9,17-18H,(H,19,20) |
Clé InChI |
LCVLMENHMFQHAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


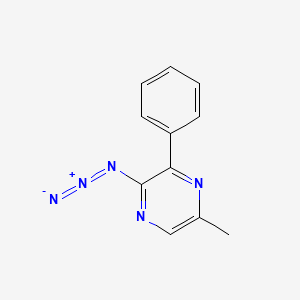
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
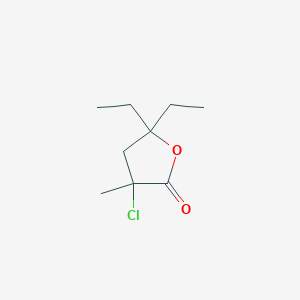
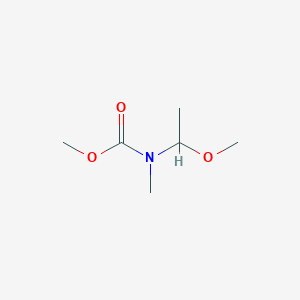
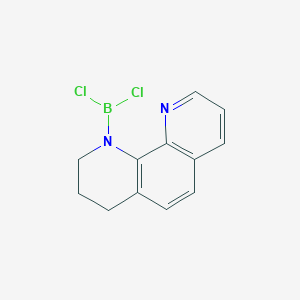


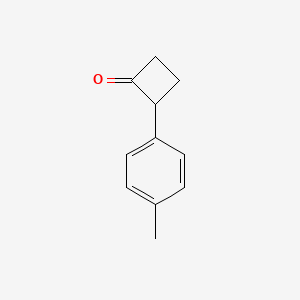
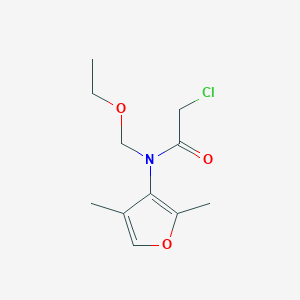
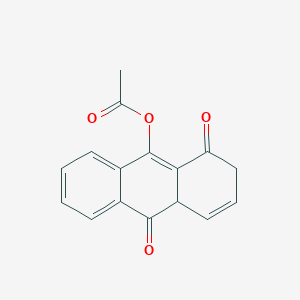
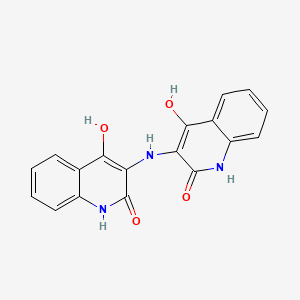
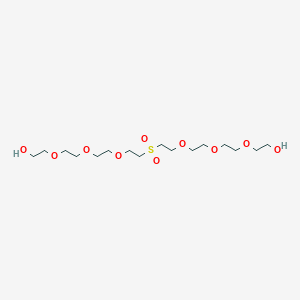
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
